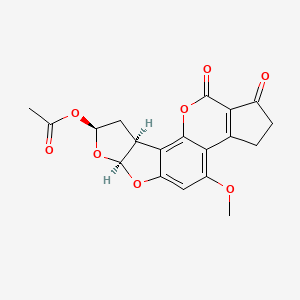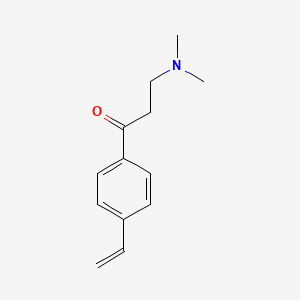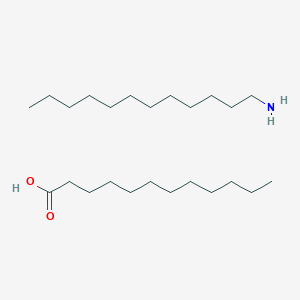![molecular formula C18H33N3O B14717255 2,4,6-Tris[2-(dimethylamino)ethyl]phenol CAS No. 19779-03-4](/img/structure/B14717255.png)
2,4,6-Tris[2-(dimethylamino)ethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris[2-(dimethylamino)ethyl]phenol is an aromatic organic compound characterized by the presence of tertiary amine and phenolic hydroxyl functionalities within the same molecule. This compound is known for its significant role as a catalyst in various chemical reactions, particularly in the field of epoxy resin chemistry .
Métodos De Preparación
The synthesis of 2,4,6-Tris[2-(dimethylamino)ethyl]phenol typically involves a Mannich condensation reaction. This process includes the reaction of phenol, formaldehyde, and dimethylamine under vacuum conditions, with the removal of water produced during the reaction . Industrial production methods follow similar principles, ensuring the efficient and scalable production of the compound.
Análisis De Reacciones Químicas
2,4,6-Tris[2-(dimethylamino)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris[2-(dimethylamino)ethyl]phenol involves its role as a catalyst. The tertiary amine groups facilitate the reaction by stabilizing transition states and intermediates, thereby lowering the activation energy required for the reaction to proceed. This compound interacts with molecular targets such as epoxy groups, enhancing the curing process and improving the properties of the final product .
Comparación Con Compuestos Similares
2,4,6-Tris[2-(dimethylamino)ethyl]phenol can be compared with other similar compounds, such as:
2,4,6-Tris(dimethylaminomethyl)phenol: This compound shares similar structural features and catalytic properties but may differ in specific applications and reactivity.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Known for its antioxidant properties, this compound is used to stabilize lubricant oils.
The uniqueness of this compound lies in its versatility and effectiveness as a catalyst in various chemical processes, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
19779-03-4 |
|---|---|
Fórmula molecular |
C18H33N3O |
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
2,4,6-tris[2-(dimethylamino)ethyl]phenol |
InChI |
InChI=1S/C18H33N3O/c1-19(2)10-7-15-13-16(8-11-20(3)4)18(22)17(14-15)9-12-21(5)6/h13-14,22H,7-12H2,1-6H3 |
Clave InChI |
XDWHWRIAVCRANP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=CC(=C(C(=C1)CCN(C)C)O)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)


![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)





![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)

